molecular formula C17H22ClNO2 B15342403 2-Morpholinomethyl-5-hexynophenone hydrochloride CAS No. 15328-59-3

2-Morpholinomethyl-5-hexynophenone hydrochloride

Cat. No.: B15342403
CAS No.: 15328-59-3
M. Wt: 307.8 g/mol
InChI Key: GIKOZJXSOBOQOP-UHFFFAOYSA-N
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Description

2-Morpholinomethyl-5-hexynophenone hydrochloride is a synthetic organic compound characterized by a morpholine ring linked to a hexynophenone backbone via a methyl group, with a hydrochloride counterion. This structure combines a ketone-functionalized aromatic system (hexynophenone) with a morpholine moiety, a six-membered amine-oxygen heterocycle known for enhancing solubility and bioavailability in pharmaceuticals .

Properties

CAS No.

15328-59-3

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

2-(morpholin-4-ium-4-ylmethyl)-1-phenylhex-5-yn-1-one;chloride

InChI

InChI=1S/C17H21NO2.ClH/c1-2-3-7-16(14-18-10-12-20-13-11-18)17(19)15-8-5-4-6-9-15;/h1,4-6,8-9,16H,3,7,10-14H2;1H

InChI Key

GIKOZJXSOBOQOP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C[NH+]1CCOCC1)C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Key Structural Features Pharmacological/Industrial Relevance
2-Morpholinomethyl-5-hexynophenone HCl Morpholine ring, alkyne (hexyno-), ketone, aromatic ring Potential CNS agent or synthetic intermediate (hypothesized)
Benzydamine HCl Benzofused azepine ring, tertiary amine Anti-inflammatory, analgesic
Tapentadol HCl Phenol, tertiary amine, ethyl linker Opioid analgesic, norepinephrine reuptake inhibitor
Chlorphenoxamine HCl Diphenylmethane backbone, tertiary amine, chlorine substituent Antihistamine, anticholinergic
Methylphenidate HCl Piperidine ring, ester group, aromatic ring CNS stimulant (ADHD treatment)
Fluoxetine HCl Trifluoromethyl-phenoxy group, secondary amine SSRI (antidepressant)





Key Observations :

  • Morpholine vs. Piperidine/Piperazine: The morpholine ring in 2-Morpholinomethyl-5-hexynophenone HCl offers improved water solubility compared to piperidine (e.g., methylphenidate HCl) due to its oxygen atom, which enhances hydrogen bonding .
  • Alkyne Functionality: The hexyno- group distinguishes it from most pharmaceuticals, which typically lack alkynes. This group may confer reactivity for conjugation or polymerization applications.
  • Aromatic Systems: Unlike tapentadol or fluoxetine, which rely on phenolic or trifluoromethyl-aromatic groups for receptor binding, the hexynophenone backbone may prioritize metabolic stability over direct receptor interaction.

Solubility and Stability

Compound Aqueous Solubility Stability
2-Morpholinomethyl-5-hexynophenone HCl High (morpholine enhances solubility) Likely stable in acidic conditions; alkyne may oxidize under basic/oxidative conditions
Methylphenidate HCl Moderate Sensitive to hydrolysis (ester group degradation)
Fluoxetine HCl High Stable across pH ranges; photodegradation reported

Key Observations :

  • The hydrochloride salt form improves solubility for all compounds.

Pharmacological Potential

While benzydamine, tapentadol, and fluoxetine HCl have well-established mechanisms (e.g., cyclooxygenase inhibition, opioid receptor agonism, serotonin reuptake inhibition), 2-Morpholinomethyl-5-hexynophenone HCl’s pharmacological profile remains speculative. Its morpholine and ketone groups suggest possible interactions with amine receptors (e.g., sigma receptors) or enzyme targets (e.g., kinases) .

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